Cas no 1582259-03-7 (Physaminimin C)

Physaminimin C 化学的及び物理的性質
名前と識別子
-
- AKOS040762555
- Physaminimin C
- 1582259-03-7
-
- インチ: InChI=1S/C28H38O8/c1-13-10-21(35-23(32)14(13)2)26(4)18-12-17(29)22-15-11-20(31)28(34)8-5-6-19(30)25(28,3)16(15)7-9-27(18,22)24(33)36-26/h5-6,15-18,20-22,24,29,31,33-34H,7-12H2,1-4H3
- InChIKey: UGYOZPGRLBJJDW-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)C(=O)OC(C1)C1(C)OC(O)C23CCC4C(CC(O)C5(O)CC=CC(=O)C45C)C2C(O)CC13 |c:1,26|
計算された属性
- せいみつぶんしりょう: 502.25666817g/mol
- どういたいしつりょう: 502.25666817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 1
- 複雑さ: 1080
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
Physaminimin C セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Physaminimin C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5318-5mg |
Physaminimin C |
1582259-03-7 | 5mg |
¥ 4890 | 2024-07-19 | ||
TargetMol Chemicals | TN5318-1 mL * 10 mM (in DMSO) |
Physaminimin C |
1582259-03-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
TargetMol Chemicals | TN5318-5 mg |
Physaminimin C |
1582259-03-7 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
TargetMol Chemicals | TN5318-1 ml * 10 mm |
Physaminimin C |
1582259-03-7 | 1 ml * 10 mm |
¥ 7430 | 2024-07-19 |
Physaminimin C 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Withanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Withanolides and derivatives
Physaminimin Cに関する追加情報
Physaminimin C: A Comprehensive Overview of its Chemistry, Biology, and Emerging Applications
Physaminimin C, a naturally occurring compound with the CAS number 1582259-03-7, has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This molecule, derived from the marine organism Physarum polycephalum, belongs to the class of alkaloids and exhibits a unique structural framework that has piqued the interest of scientists worldwide. The compound's chemical structure, characterized by its complex heterocyclic system, has made it a subject of extensive investigation for its potential biological activities and pharmacological properties.
The structure of Physaminimin C is notable for its intricate arrangement of nitrogen-containing rings, which contribute to its distinctive physicochemical properties. This complexity has posed challenges in synthetic chemistry but has also opened avenues for innovative approaches in drug design. Recent advancements in spectroscopic techniques and computational methods have enabled researchers to elucidate the detailed molecular architecture of Physaminimin C, providing insights into its reactivity and interaction with biological targets.
One of the most compelling aspects of Physaminimin C is its demonstrated biological activity. Studies have shown that this compound exhibits potent effects on various cellular pathways, making it a promising candidate for therapeutic applications. Specifically, research has highlighted its potential in modulating enzyme activity and inhibiting the growth of certain cancer cell lines. These findings have sparked interest in exploring Physaminimin C as a lead compound for the development of novel anticancer agents.
In addition to its anticancer properties, Physaminimin C has shown promise in other therapeutic areas. Preliminary studies have indicated that it may possess anti-inflammatory and immunomodulatory effects, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions. The compound's ability to interact with multiple biological targets suggests a multifaceted approach to therapeutic intervention, which is highly valued in modern medicine.
The synthesis of Physaminimin C remains a challenging yet fascinating endeavor for organic chemists. The natural abundance of this molecule is limited, necessitating the development of efficient synthetic routes that can produce it in sufficient quantities for further study. Recent breakthroughs in synthetic methodologies have led to the development of novel strategies for constructing the complex framework of Physaminimin C, paving the way for large-scale production and industrial applications.
From a chemical biology perspective, Physaminimin C serves as an excellent model system for understanding the relationship between molecular structure and biological function. Its unique structural features provide a rich foundation for studying how small molecules can interact with biological systems at the molecular level. This knowledge is crucial for designing drugs that are not only effective but also have minimal side effects.
The pharmacokinetic properties of Physaminimin C are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Advanced pharmacokinetic modeling techniques have been employed to predict the behavior of Physaminimin C in vivo, providing valuable insights into its potential as a drug candidate.
Future research directions for Physaminimin C are likely to focus on refining its chemical structure to enhance its pharmacological properties while minimizing toxicity. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to its biological activity. Additionally, exploring derivatives of Physaminimin C may uncover new compounds with improved efficacy and safety profiles.
The interdisciplinary nature of research on Physaminimin C underscores the importance of collaboration between chemists, biologists, and pharmacologists. Such collaborations can accelerate the discovery and development process, bringing new treatments to patients more quickly. The study of Physaminimin C also highlights the importance of preserving natural sources, as many bioactive compounds are derived from rare or endangered organisms.
In conclusion, Physaminimin C represents a remarkable example of how natural products continue to inspire innovation in pharmaceutical research. Its unique chemical structure, diverse biological activities, and synthetic challenges make it a compelling subject for further study. As research progresses, we can expect to see more applications emerging from this fascinating compound, contributing to advancements in medicine and chemistry.
1582259-03-7 (Physaminimin C) 関連製品
- 2680860-20-0(benzyl N-(4-bromothiophen-3-yl)carbamate)
- 2229612-00-2(3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1586815-07-7(6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride)
- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 70067-70-8(3-(naphthalen-1-yl)propanenitrile)
- 1535323-72-8(4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)
- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)
- 874297-97-9(1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)
- 2012210-38-5(4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)
- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)




